molecular formula C7H11ClN2O B1524292 (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride CAS No. 1060817-49-3

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride

Cat. No. B1524292
CAS RN: 1060817-49-3
M. Wt: 174.63 g/mol
InChI Key: KESPLEVQOQAPRT-UHFFFAOYSA-N
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Description

“(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2172019-13-3 . It has a molecular weight of 174.63 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C7H10N2O.ClH/c8-3-6-4-9-10-7 (6)5-1-2-5;/h4-5H,1-3,8H2;1H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 174.63 .

Scientific Research Applications

1. Neurotransmitter Receptor Research

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is used in studies exploring the occupancy and function of various neurotransmitter receptors. For instance, the compound 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors are essential in understanding the pathophysiology and treatment of anxiety and depression. The compound DU 125530, which is related to this compound, showed potential in treating anxiety and mood disorders. It was studied for its occupancy of 5-HT(1A) receptors in the human brain, indicating its relevance in drug development for mental health conditions (Rabiner et al., 2002).

2. Antidepressant Research

The compound is also instrumental in antidepressant research. It was part of studies exploring the interaction of various drugs with neurotransmitter systems, specifically serotonin (5-hydroxytryptamine; 5-HT). For example, m-Chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, binds to 5-HT receptors and is used in psychopharmacology research to probe serotonin function. Understanding its interaction with neurotransmitters helps in assessing the psychological and hormonal effects of drugs and in developing potential treatments for mental health disorders (Silverstone et al., 1994).

3. Serotonin Neurotransmitter Research

This compound is associated with research on serotonin neurotransmitters, fundamental in understanding mental disorders. The quantitation of 5-hydroxytryptamine (5-HT) and its precursor, tryptophan, in blood is crucial for monitoring the effects of drugs like antidepressants. This research is pivotal for evaluating drug efficacy and understanding the biochemical basis of depression and other mental health disorders (Aymard et al., 1994).

Safety and Hazards

The compound has several safety precautions associated with it. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing . It is also advised to use personal protective equipment as required .

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-4-6-3-7(10-9-6)5-1-2-5;/h3,5H,1-2,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESPLEVQOQAPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679292
Record name 1-(5-Cyclopropyl-1,2-oxazol-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255717-08-8, 1060817-49-3
Record name 3-Isoxazolemethanamine, 5-cyclopropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Cyclopropyl-1,2-oxazol-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-cyclopropyl-1,2-oxazol-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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